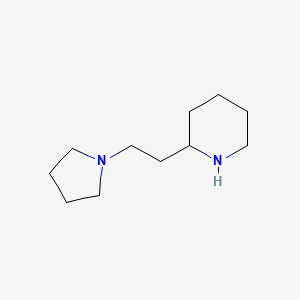

2-(2-Pyrrolidin-1-ylethyl)piperidine

説明

Synthesis Analysis

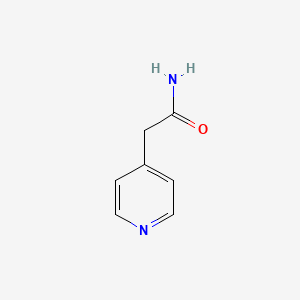

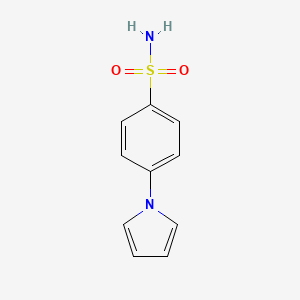

The synthesis of related pyrrolidine and piperidine derivatives involves various chemical methodologies aiming at constructing these complex structures efficiently. One method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally similar compound, involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with dimethoxytetrahydrofuran (Smaliy et al., 2011). Another approach synthesizes 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde through acylation and nucleophilic substitution steps (Wang et al., 2017).

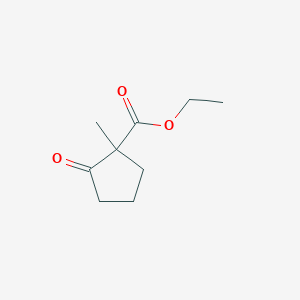

Molecular Structure Analysis

The molecular structure of “2-(2-Pyrrolidin-1-ylethyl)piperidine” derivatives showcases various conformations and substituent effects on the core structure. For instance, the piperidine and pyrrolidine rings in these compounds adopt specific conformations that influence their reactivity and interactions. The title compound, “2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate,” demonstrates a chair conformation for the piperidine ring, with water-mediated hydrogen bonding playing a role in the crystal structure (Gehringer et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties

- Novel Synthesis Methods : Research has developed new methods for synthesizing related compounds like 3-(pyrrolidin-1-yl)piperidine, demonstrating advancements in the production of these rigid diamines important in medicinal chemistry (Smaliy et al., 2011).

- Structural Analysis : Studies on thioanalogues of similar compounds have provided insights into their structural characteristics, which are crucial for understanding the chemical behavior and potential applications of 2-(2-Pyrrolidin-1-ylethyl)piperidine (Wojciechowska-Nowak et al., 2011).

Biological and Pharmacological Activities

- Antimicrobial and Larvicidal Properties : Certain pyrrolidine and piperidine derivatives have been found to possess significant antibacterial and larvicidal activities, which might be relevant for the derivatives of this compound (Suresh et al., 2016).

- Potential for Antiarrhythmic and Antihypertensive Effects : Derivatives of pyrrolidine have shown promise in electrocardiographic, antiarrhythmic, and antihypertensive activities, indicating potential cardiovascular applications for related compounds (Malawska et al., 2002).

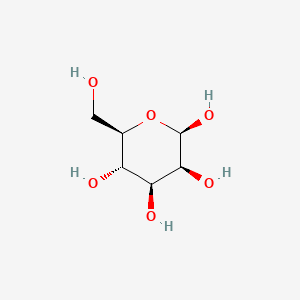

Alkaloid Research

- Glycosidase Inhibitors : Alkaloids similar to this compound, specifically in the pyrrolidine and piperidine classes, have been recognized as potent glycosidase inhibitors. This is significant for advancing research in various diseases, including cancer and diabetes (Fellows & Nash, 1990).

Safety and Hazards

While specific safety and hazard information for “2-(2-Pyrrolidin-1-ylethyl)piperidine” is not available, it’s important to note that similar compounds, such as piperidine, are considered hazardous. Piperidine is a flammable liquid and can cause acute toxicity if swallowed, in contact with skin, or if inhaled. It can also cause severe skin burns and eye damage .

将来の方向性

Piperidines, which include “2-(2-Pyrrolidin-1-ylethyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

2-(2-pyrrolidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSMUMJQZBRHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282902 | |

| Record name | 2-(2-pyrrolidin-1-ylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25082-00-2 | |

| Record name | 2-[2-(1-Pyrrolidinyl)ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25082-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28639 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025082002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25082-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-pyrrolidin-1-ylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)